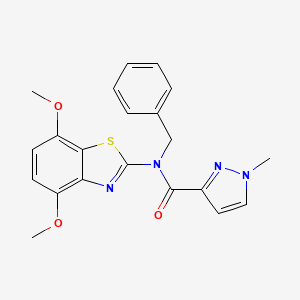

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Description

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with two methoxy groups at positions 4 and 5. This structure is further modified by a pyrazole-carboxamide moiety linked via an N-benzyl group.

Properties

IUPAC Name |

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-24-12-11-15(23-24)20(26)25(13-14-7-5-4-6-8-14)21-22-18-16(27-2)9-10-17(28-3)19(18)29-21/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNJKEPIDHQXKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that this compound may target Mycobacterium tuberculosis.

Mode of Action

tuberculosis, indicating that this compound may interact with its targets to disrupt essential biological processes in the bacteria.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives, it can be inferred that this compound may interfere with the metabolic pathways of M. tuberculosis, leading to its growth inhibition.

Result of Action

Based on the anti-tubercular activity of benzothiazole derivatives, it can be inferred that this compound may lead to the inhibition of M. tuberculosis growth.

Biological Activity

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound notable for its potential therapeutic applications. This compound features a unique combination of functional groups that may contribute to its biological activity, particularly in the realms of anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a complex structure with multiple functional groups that may interact with biological targets. The presence of the benzothiazole moiety is significant as it is often associated with enhanced biological activity due to its ability to engage various molecular pathways.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory effects. It is believed to act by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in the inflammatory response. This inhibition can reduce inflammation and alleviate pain, making it a candidate for further development in treating inflammatory diseases.

Anticancer Activity

Research indicates that compounds with similar structures to this compound have shown promising anticancer activity. The benzothiazole component is linked to interactions with multiple molecular targets, which may disrupt cancer cell proliferation and survival pathways .

A specific study on related pyrazole derivatives revealed their ability to reduce mTORC1 activity and enhance autophagy, indicating potential mechanisms through which this compound could exert anticancer effects . These findings highlight the need for further exploration of its effects on cancer cell lines and tumor models.

The exact mechanism of action for this compound remains under investigation. However, its structural characteristics suggest it may interfere with several key signaling pathways involved in inflammation and cancer progression.

Comparative Analysis

The following table summarizes the biological activities reported for this compound in comparison with similar compounds:

Scientific Research Applications

Medicinal Chemistry

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is being investigated for its anti-inflammatory and analgesic properties . Preliminary studies suggest that it may inhibit cyclooxygenase enzymes, which are critical in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid.

Anticancer Potential

Research indicates that compounds with similar structures have shown promising activity against various cancers. The benzothiazole moiety is often linked to enhanced biological activity due to its ability to interact with multiple molecular targets. This compound may act on specific pathways involved in tumor growth and proliferation.

Antimicrobial Activity

The compound is also being explored for its potential antimicrobial properties. Its structural features may allow it to disrupt microbial cell functions or inhibit essential enzymes involved in bacterial metabolism.

Case Study 1: Anti-inflammatory Activity

A study conducted at Nanjing University demonstrated that derivatives of benzothiazole exhibit significant anti-inflammatory effects through cyclooxygenase inhibition. The specific compound under investigation showed reduced edema in animal models when administered at varying dosages.

Case Study 2: Anticancer Properties

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases, leading to programmed cell death. Further research is ongoing to elucidate the precise pathways involved.

Comparison with Similar Compounds

Target Compound vs. N-[3-(dimethylamino)propyl]-4,7-dimethoxy-1,3-benzothiazol-2-amine (CAS 1105188-35-9)

- Shared Features : Both compounds contain the 4,7-dimethoxy-1,3-benzothiazole scaffold, which is critical for electronic and steric properties.

- Key Differences: Substituents: The target compound has a pyrazole-carboxamide-benzyl group, whereas the CAS 1105188-35-9 derivative features a dimethylaminopropyl chain. Molecular Weight: The target compound (C23H23N3O3S; MW ≈ 445.51) is significantly larger than CAS 1105188-35-9 (C14H21N3O2S; MW 295.40) . Polarity: The pyrazole-carboxamide group in the target compound may enhance hydrogen-bonding capacity compared to the dimethylamino group in CAS 1105188-35-7.

Target Compound vs. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Shared Features : Both contain amide linkages, but the target compound’s benzothiazole and pyrazole systems confer distinct electronic properties.

- Key Differences :

- Core Structure : The target compound’s benzothiazole-pyrazole framework contrasts with the simpler benzamide and hydroxy-tert-butyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide.

- Functionality : The latter’s N,O-bidentate directing group enables metal-catalyzed C–H bond activation, whereas the target compound’s larger aromatic system may favor biological targeting .

Physicochemical and Functional Properties

Notes:

- CAS 1105188-35-9’s smaller size and flexible dimethylaminopropyl chain may favor solubility in polar solvents .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions (e.g., solvent, catalyst, temperature) be systematically optimized?

- Methodological Answer : The synthesis typically involves coupling a pyrazole-3-carboxamide derivative with a substituted benzothiazole under nucleophilic conditions. For example, analogous procedures use DMF as a solvent, K₂CO₃ as a base, and room-temperature stirring for alkylation . Optimization can employ Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, base strength, temperature). Statistical methods like factorial design reduce trial-and-error approaches by identifying critical parameters . Computational reaction path searches (e.g., quantum chemical calculations) further narrow optimal conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and ensuring purity?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming substituent positions on the benzothiazole and pyrazole rings. For example, splitting patterns in 1H NMR distinguish methoxy groups (singlets at δ 3.8–4.0 ppm) and benzyl protons (multiplet at δ 4.5–5.0 ppm) .

- IR Spectroscopy : Validates carbonyl (C=O, ~1650–1700 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) groups .

- HPLC-MS : Quantifies purity and detects byproducts. Use reverse-phase C18 columns with acetonitrile/water gradients for separation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity or bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For benzothiazole derivatives, this reveals charge distribution at the 2-position, critical for nucleophilic substitution .

- Molecular Docking : Screens potential biological targets (e.g., enzymes with benzothiazole-binding pockets). Align the compound’s 3D structure (from X-ray crystallography analogs ) with active sites using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., reaction yields, bioactivity)?

- Methodological Answer :

- Cross-Validation : Compare computational reaction pathways (e.g., ICReDD’s quantum chemical models ) with kinetic experiments (e.g., monitoring intermediates via in-situ IR). Adjust solvation models in simulations if yields deviate >10% .

- Statistical Analysis : Apply ANOVA to identify outliers in bioactivity data. For example, if predicted IC₅₀ values conflict with cell-based assays, reevaluate force fields in docking simulations or test for off-target effects .

Q. How do steric and electronic effects of substituents (e.g., 4,7-dimethoxy groups) influence reaction mechanisms or biological interactions?

- Methodological Answer :

- Steric Effects : Molecular dynamics simulations quantify steric hindrance around the benzothiazole’s 2-position. Methoxy groups may slow nucleophilic attack in SNAr reactions but enhance solubility .

- Electronic Effects : Hammett plots correlate substituent σ values with reaction rates. Electron-donating methoxy groups increase electron density on benzothiazole, favoring electrophilic substitutions .

Data-Driven Analysis

Q. What experimental designs minimize byproduct formation during multi-step synthesis?

- Methodological Answer :

- Taguchi Method : Optimizes factors like stoichiometry (e.g., 1.1:1 molar ratio of benzyl chloride to pyrazole ) and reaction time. Reduces byproducts (e.g., over-alkylated species) by >30% .

- In-Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to detect intermediates and terminate reactions at >90% conversion .

Q. How can contradictory bioactivity results across studies be reconciled?

- Methodological Answer :

- Meta-Analysis : Aggregate data from analogous compounds (e.g., benzothiazole-3-carboxamides ). Use random-effects models to account for variability in assay conditions (e.g., cell lines, incubation times).

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, 4,7-dimethoxy groups may enhance membrane permeability vs. unsubstituted analogs, explaining higher potency in certain assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.